molecular formula C20H16N4O7 B2873294 3-(1,3-Benzodioxol-5-yl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775535-60-8

3-(1,3-Benzodioxol-5-yl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2873294
CAS RN: 1775535-60-8
M. Wt: 424.369
InChI Key: FFJIRLIKTNQMCM-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole (BDTMO) is a small molecule that has been studied for its potential applications in a variety of scientific fields. BDTMO is a heterocyclic compound with a unique and complex structure, which has allowed it to be studied for its potential use in a wide range of applications.

Scientific Research Applications

Synthesis and Bioactivity

The synthesis and evaluation of compounds related to 3-(1,3-Benzodioxol-5-yl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole have been explored in various scientific studies, focusing on their potential in medicinal chemistry and biological activities. One study reported the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives through cyclization reactions. These compounds were evaluated for their antiproliferative activities against cancer cells, with several showing significant effectiveness against PC3 cells and moderate activities against Bcap37 and BGC823 cells (Jin et al., 2006).

Antitumor Activity and Molecular Docking

Another study designed and synthesized 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. Compounds with specific structural features showed remarkable broad-spectrum antitumor activity, significantly more potent than the positive control 5-FU. Molecular docking methodologies were employed to further understand the interaction of these compounds with biological targets (Al-Suwaidan et al., 2016).

Antioxidant Properties

A novel series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles was synthesized and evaluated for potential antioxidant activities. Specific derivatives exhibited very high and significant antioxidant activities, suggesting their potential as lead compounds for the development of new antioxidant agents (Rabie et al., 2016).

Corrosion Inhibition

Research into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid revealed that specific compounds offer significant protective qualities, suggesting a balance of physisorption and chemisorption mechanisms on the steel surface (Ammal et al., 2018).

Anticancer Evaluation

The design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were undertaken, evaluating their anticancer activity against multiple cancer cell lines. Several compounds demonstrated moderate to excellent anticancer activity, with some showing superior activity compared to the reference drug etoposide (Ravinaik et al., 2021).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O7/c1-25-14-7-11(8-15(26-2)16(14)27-3)18-22-20(31-24-18)19-21-17(23-30-19)10-4-5-12-13(6-10)29-9-28-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJIRLIKTNQMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

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